An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of tert-Butyl 3-methyl-1H-pyrrole-2-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of tert-Butyl 3-methyl-1H-pyrrole-2-carboxylate
Abstract
This comprehensive technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-Butyl 3-methyl-1H-pyrrole-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of NMR spectroscopy as applied to substituted pyrroles, offering in-depth interpretation of chemical shifts, coupling constants, and the influence of substituents on the pyrrole ring's electronic environment. The guide includes detailed experimental protocols for sample preparation and data acquisition, presents spectral data in a clear, tabular format, and utilizes diagrams to illustrate key structural features and experimental workflows. This work aims to serve as an authoritative resource for the structural elucidation of this and similar heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[1][2]
Core Principles of NMR Spectroscopy for Substituted Pyrroles
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules.[2] For substituted pyrroles, NMR provides critical insights into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
The pyrrole ring is a five-membered aromatic heterocycle. Its electron-rich nature, a consequence of the nitrogen lone pair's participation in the aromatic system, significantly influences the chemical shifts of the ring's protons and carbons.[1][3] In an unsubstituted pyrrole, symmetry results in three unique proton signals (N-H, α-protons at C2/C5, and β-protons at C3/C4) and two distinct carbon signals in the aromatic region (C2/C5 and C3/C4).[2]
The introduction of substituents, such as the tert-butyl carboxylate group at the 2-position and the methyl group at the 3-position in the title compound, breaks this symmetry and induces significant changes in the chemical shifts. These changes are governed by the electronic effects (inductive and resonance) of the substituents.[4][5] Electron-withdrawing groups, like the tert-butyl carboxylate, generally cause downfield shifts (higher ppm values) of nearby proton and carbon signals, while electron-donating groups, such as the methyl group, lead to upfield shifts (lower ppm values).[1][5]
Experimental Protocols for NMR Analysis
Obtaining high-quality NMR spectra is fundamental for accurate structural elucidation. The following sections detail a robust protocol for the analysis of tert-Butyl 3-methyl-1H-pyrrole-2-carboxylate.
Sample Preparation
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Sample Purity: Ensure the sample is of high purity to prevent signals from impurities that could complicate spectral interpretation.[2]
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Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its relatively simple solvent signal.[6] The choice of solvent can influence chemical shifts, a phenomenon known as the "solvent effect."[7][8]
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended to compensate for the lower natural abundance of the ¹³C isotope.[2]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample characteristics.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Program | Standard single pulse (e.g., zg30) | Excitation of proton nuclei. |
| Spectral Width | 12-16 ppm | To encompass all proton signals. |
| Acquisition Time (AQ) | 2-4 seconds | The duration of signal detection. |
| Relaxation Delay (D1) | 1-5 seconds | To allow for full relaxation of protons between scans. |
| Number of Scans (NS) | 8-16 | To improve signal-to-noise ratio. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Program | Standard proton-decoupled (e.g., zgpg30) | To simplify the spectrum by removing ¹H-¹³C couplings.[1] |
| Spectral Width | 200-240 ppm | To cover the entire range of carbon chemical shifts. |
| Acquisition Time (AQ) | 1-2 seconds | The duration of signal detection.[1] |
| Relaxation Delay (D1) | 2 seconds | To accommodate the generally longer relaxation times of carbon nuclei.[1] |
| Number of Scans (NS) | 1024 or more | A higher number of scans is needed due to the low natural abundance of ¹³C. |
Spectral Analysis of tert-Butyl 3-methyl-1H-pyrrole-2-carboxylate
The following sections provide a detailed interpretation of the ¹H and ¹³C NMR spectra of tert-Butyl 3-methyl-1H-pyrrole-2-carboxylate.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of the title compound is expected to show distinct signals for the N-H proton, the two pyrrole ring protons, the methyl group protons, and the tert-butyl group protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N-H | 8.5 - 9.5 | Broad Singlet | 1H | The N-H proton of pyrroles is typically deshielded and often appears as a broad signal due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and potential chemical exchange.[7] |
| H-5 | ~6.8 | Doublet | 1H | This proton is adjacent to the nitrogen and is expected to be downfield. It will be coupled to H-4. |
| H-4 | ~6.0 | Doublet | 1H | This proton is influenced by the adjacent methyl group and is expected to be upfield relative to H-5. It will be coupled to H-5. |
| -CH₃ | ~2.2 | Singlet | 3H | The methyl group protons on the pyrrole ring typically appear in this region. |
| -C(CH₃)₃ | ~1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group give rise to a strong singlet, a characteristic feature in ¹H NMR.[9][10] |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~160 | The carbonyl carbon of the ester is significantly deshielded. |
| C-2 | ~125 | This carbon is attached to the electron-withdrawing carboxylate group and is expected to be downfield. |
| C-5 | ~120 | The α-carbon adjacent to the nitrogen is typically found in this region. |
| C-3 | ~115 | The methyl-substituted carbon. |
| C-4 | ~110 | This β-carbon is generally found at a higher field than the α-carbons. |
| -C (CH₃)₃ | ~80 | The quaternary carbon of the tert-butyl group is deshielded by the attached oxygen. |
| -C(C H₃)₃ | ~28 | The methyl carbons of the tert-butyl group are in the typical aliphatic region.[10] |
| -CH₃ | ~12 | The methyl carbon attached to the pyrrole ring. |
Visualization of Key Concepts
Diagrams created using Graphviz are provided below to illustrate the molecular structure and the workflow for NMR analysis.
Caption: Molecular structure of the title compound.
Caption: Generalized workflow for NMR analysis.
Conclusion
This technical guide has provided a thorough examination of the ¹H and ¹³C NMR spectra of tert-Butyl 3-methyl-1H-pyrrole-2-carboxylate. By understanding the fundamental principles of NMR spectroscopy as applied to substituted pyrroles and following the detailed experimental protocols, researchers can confidently perform structural elucidation of this and related compounds. The presented spectral analysis and data tables serve as a valuable reference for scientists in the field of medicinal chemistry and drug development.
References
- BenchChem. An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles.
- BenchChem. A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
- BenchChem. Technical Support Center: NMR Analysis of Substituted Pyrroles.
- Journal of the Chemical Society, Perkin Transactions 2. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles.
- ACS Publications. X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles.
- UNN. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN.
- ACD/Labs. t-Butyl group towers over other 1H resonances.
- Supporting Information.
- Modgraph. 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
- PMC. Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4.
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